molecular formula C20H22N4O2 B3917520 N-[(E)-{3-[2-(3-ethyl-5-methylphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine

N-[(E)-{3-[2-(3-ethyl-5-methylphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine

Cat. No.: B3917520
M. Wt: 350.4 g/mol
InChI Key: KZVRHRWGNXVNDL-YDZHTSKRSA-N
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Description

N-[(E)-{3-[2-(3-ethyl-5-methylphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by its complex structure, which includes a triazole ring, an ethoxyphenyl group, and an ethyl-methylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-{3-[2-(3-ethyl-5-methylphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound under acidic conditions.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via an etherification reaction, where the phenol derivative reacts with an ethylating agent in the presence of a base.

    Introduction of the Ethyl-Methylphenoxy Moiety: This step involves the reaction of the intermediate compound with 3-ethyl-5-methylphenol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it into a dihydrotriazole derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens (chlorine, bromine) and nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Introduction of halogen, nitro, or alkyl groups on the phenyl rings.

Scientific Research Applications

N-[(E)-{3-[2-(3-ethyl-5-methylphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antifungal and antimicrobial agent.

    Medicine: Studied for its potential therapeutic effects in treating fungal infections and certain bacterial infections.

Mechanism of Action

The mechanism of action of N-[(E)-{3-[2-(3-ethyl-5-methylphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets fungal cell membranes by inhibiting the synthesis of ergosterol, a key component of the membrane.

    Pathways Involved: It disrupts the biosynthesis pathway of ergosterol, leading to increased membrane permeability and ultimately cell death.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative used as an antifungal agent.

    Itraconazole: A triazole antifungal with a broader spectrum of activity.

    Ketoconazole: A triazole compound used in the treatment of fungal infections.

Uniqueness

N-[(E)-{3-[2-(3-ethyl-5-methylphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine is unique due to its specific structural features, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other triazole derivatives. Its potential for modification and derivatization also makes it a valuable compound for further research and development.

Properties

IUPAC Name

(E)-1-[3-[2-(3-ethyl-5-methylphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-3-17-9-16(2)10-20(11-17)26-8-7-25-19-6-4-5-18(12-19)13-23-24-14-21-22-15-24/h4-6,9-15H,3,7-8H2,1-2H3/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVRHRWGNXVNDL-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1)C)OCCOC2=CC=CC(=C2)C=NN3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=CC(=C1)C)OCCOC2=CC=CC(=C2)/C=N/N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(E)-{3-[2-(3-ethyl-5-methylphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine
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N-[(E)-{3-[2-(3-ethyl-5-methylphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine

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